molecular formula C8H16N4O3 B14220580 L-Alanylglycyl-L-alaninamide CAS No. 545382-62-5

L-Alanylglycyl-L-alaninamide

Cat. No.: B14220580
CAS No.: 545382-62-5
M. Wt: 216.24 g/mol
InChI Key: STAJDKDDNDCCEE-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanylglycyl-L-alaninamide is a tripeptide compound composed of three amino acids: L-alanine, glycine, and L-alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Tripeptides like this compound are known for their stability and bioactivity, making them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanylglycyl-L-alaninamide can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Protective groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods using recombinant bacteria. For example, immobilized Escherichia coli expressing specific enzymes can be used to produce peptides efficiently . This method offers advantages such as higher stability and continuous production capabilities.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to release individual amino acids.

    Oxidation and Reduction: Modifying the functional groups on the amino acids.

    Substitution: Replacing specific functional groups with others.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions include the individual amino acids (L-alanine and glycine) and their derivatives, depending on the specific reaction conditions.

Scientific Research Applications

L-Alanylglycyl-L-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-alaninamide involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing various biological processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    L-Alanylglycyl-L-glutamine: Another tripeptide with similar structural properties but different biological activities.

    L-Alanylglycyl-L-phenylalanine: Contains phenylalanine instead of alanine, leading to different chemical and biological properties.

Uniqueness

L-Alanylglycyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct stability and bioactivity. Its simplicity and ease of synthesis make it a valuable compound for various research and industrial applications .

Properties

CAS No.

545382-62-5

Molecular Formula

C8H16N4O3

Molecular Weight

216.24 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide

InChI

InChI=1S/C8H16N4O3/c1-4(9)8(15)11-3-6(13)12-5(2)7(10)14/h4-5H,3,9H2,1-2H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5-/m0/s1

InChI Key

STAJDKDDNDCCEE-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.